

# In Vivo Efficacy of FT671 in Multiple Myeloma: A Comparative Analysis

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of **FT671**, a novel USP7 inhibitor, with established cancer therapies, bortezomib and lenalidomide, in a multiple myeloma xenograft model. The information is supported by experimental data to inform preclinical research and development decisions.

**FT671** is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cancer progression, including the oncoprotein MDM2.[3] By inhibiting USP7, **FT671** leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of the tumor suppressor protein p53.[3][4] This reactivation of p53 triggers the transcription of its target genes, such as the cell cycle inhibitor p21, ultimately leading to tumor cell cycle arrest and apoptosis.[4] Preclinical studies have demonstrated the in vivo anti-tumor activity of **FT671** in a multiple myeloma xenograft model.[4]

## Comparative In Vivo Performance in MM.1S Xenograft Model

The following table summarizes the in vivo efficacy of **FT671**, bortezomib, and lenalidomide in combination with dexamethasone in the MM.1S multiple myeloma xenograft mouse model. It is important to note that the data presented below is compiled from separate studies and does not represent a head-to-head comparison.



Therapy	Dosing Regimen	Key Outcomes	Reference
FT671	100 mg/kg, oral gavage, daily	Significant dose- dependent inhibition of tumor growth. Well- tolerated with no significant weight loss. [4]	[4]
200 mg/kg, oral gavage, daily	More pronounced, dose-dependent inhibition of tumor growth compared to the 100 mg/kg dose. Well-tolerated.[4]	[4]	
Bortezomib	0.4 mg/kg, subcutaneous, twice weekly	Significant inhibition of tumor growth.	-
Lenalidomide + Dexamethasone	Lenalidomide: 10 mg/kg, intraperitoneal, dailyDexamethasone: 0.5 mg/kg, intraperitoneal, daily	Significant reduction in tumor volume compared to vehicle control.	[1]

## Experimental Protocols FT671 In Vivo Efficacy Study

- Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice.[4]
- Cell Line: MM.1S multiple myeloma cells were implanted subcutaneously.[4]
- Treatment: Once tumors were established, mice were randomized into treatment groups.
   FT671 was administered daily via oral gavage at doses of 100 mg/kg and 200 mg/kg.[4] A vehicle control group was also included.



• Endpoints: Tumor growth was monitored regularly. Body weight was measured to assess toxicity.[4] At the end of the study, tumors were collected for pharmacodynamic analysis, including western blotting for p53 levels.[4]

### **Bortezomib In Vivo Efficacy Study**

- Animal Model: CB-17 SCID mice.
- Cell Line: MM.1S multiple myeloma cells were injected subcutaneously.
- Treatment: After measurable tumors were detected, animals were treated with bortezomib at a dose of 0.4 mg/kg via subcutaneous injection twice a week (every Monday and Thursday).
   A vehicle-alone group served as the control.
- Endpoints: Tumor volume was assessed in two dimensions every two days. Animal survival was also monitored.

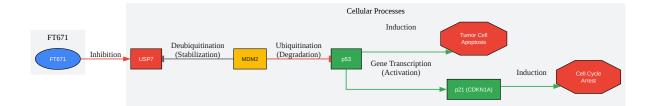
#### **Lenalidomide + Dexamethasone In Vivo Efficacy Study**

- Animal Model: Female SCID mice.[1]
- Cell Line: Human lambda light chain (Hu-Igλ) secreting MM.1S myeloma cells were xenografted.[1]
- Treatment: Once tumors reached a median volume of approximately 200 mm³, mice were randomized to receive either vehicle (DMSO), lenalidomide (10 mg/kg, intraperitoneal injection) and dexamethasone (0.5 mg/kg, intraperitoneal injection) for 10 consecutive days.
   [1]
- Endpoints: Tumor volume was estimated every 4 days.[1] Secretion of Hu-Igλ in mice sera
  was measured by ELISA as a biomarker of tumor burden.[1] Mouse weight was monitored to
  assess toxicity.[1]

### Visualizing the Mechanism and Workflow

To further elucidate the biological rationale and experimental design, the following diagrams illustrate the **FT671** signaling pathway and a representative in vivo experimental workflow.

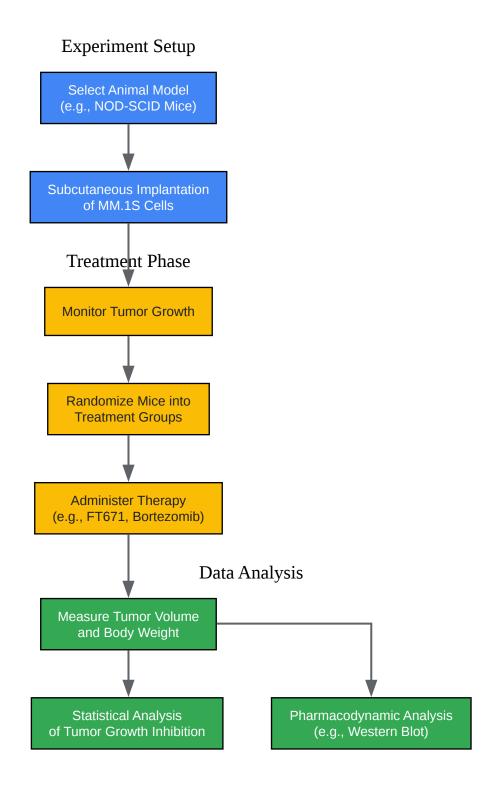




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Caption: FT671 Signaling Pathway





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Caption: In Vivo Experimental Workflow



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